Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate
Description
Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate is a bicyclic organic compound featuring a seven-membered oxepine ring fused to a benzene ring. The structure includes a ketone group at position 5 and an ethyl ester substituent at position 4 (Fig. 1).
Properties
IUPAC Name |
ethyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)10-7-8-17-11-6-4-3-5-9(11)12(10)14/h3-6,10H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHIQXWICUIQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573240 | |
| Record name | Ethyl 5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251554-29-7 | |
| Record name | Ethyl 5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate exhibit significant antidiabetic activity. Research has shown that compounds related to this structure can be effective in the treatment and prevention of Type 1 and Type 2 diabetes. For instance, a patent describes various amides derived from this compound that demonstrate efficacy in managing blood glucose levels and improving insulin sensitivity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have suggested that it may inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Synthetic Organic Chemistry
Synthesis of Heterocycles
this compound serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions such as cycloaddition and functionalization to yield complex heterocyclic compounds. Its ability to participate in 1,3-dipolar cycloaddition reactions has been documented, providing pathways to synthesize diverse chemical entities with potential biological activities .
Use in Drug Development
The compound's structure allows for modifications that can enhance pharmacological properties. Researchers are exploring its derivatives to optimize efficacy and reduce side effects in drug formulations. The design of prodrugs based on this compound is also under investigation to improve bioavailability and targeted delivery systems .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features
Target Compound
Analogous Compounds
a) Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (C₂₀H₂₀ClNO₅S)
- Core Structure : Benz[b]azepine (seven-membered nitrogen-containing ring fused to benzene).
- Substituents : Tosyl (SO₂C₆H₄CH₃) group at N1, chlorine at C7, ethyl ester at C3.
- The tosyl group enhances steric bulk and alters solubility.
b) Ethyl 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C₁₅H₁₈N₂O₄)
- Core Structure : Tetrahydro-pyrimidine (six-membered dihydro-pyrimidine ring).
- Substituents : Methoxyphenyl at C4, methyl at C6, ethyl ester at C4.
- Key Differences : Smaller six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding patterns. The methoxyphenyl group enhances aromatic interactions.
c) Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C₁₈H₁₈N₂O₅)
- Core Structure : Tetrahydro-pyrimidine fused to a chromen-4-one moiety.
- Substituents : Chromen-4-one (aromatic oxygen-containing ring) at C4, ethyl ester at C5.
Physicochemical Properties
Biological Activity
Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate (CAS No. 251554-29-7) is a heterocyclic compound with a molecular formula of CHO and a molecular weight of 234.252 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the treatment of various diseases.
Chemical Structure and Properties
The compound features a benzoxepine structure, characterized by a fused benzene and oxepine ring. This unique structure contributes to its diverse biological effects.
Central Nervous System Effects
Research indicates that derivatives of the benzoxepine family, including this compound, exhibit significant activity on the central nervous system (CNS). Pharmacological studies have shown that some related compounds can affect CNS functions in animal models, particularly in mice .
Antidiabetic Potential
A notable area of investigation is the compound's potential in treating diabetes. Several studies suggest that derivatives of this compound can enhance glucokinase activity, which is crucial for glucose metabolism. This mechanism may help in managing Type 1 and Type 2 diabetes .
Antimicrobial and Anti-inflammatory Properties
The compound has also been studied for its antimicrobial and anti-inflammatory properties. Some related compounds show promising results against various bacterial strains and inflammation markers, indicating potential therapeutic applications .
Case Study 1: CNS Activity
A study conducted on a series of benzoxepine derivatives demonstrated significant CNS activity. The tested compounds were evaluated for their ability to alter behavior in mice models, showing that some derivatives could potentially serve as anxiolytics or antidepressants .
Case Study 2: Antidiabetic Activity
In another study focusing on the antidiabetic effects, researchers synthesized several derivatives of this compound. The results indicated that these compounds could significantly improve glucose tolerance in diabetic mice models compared to controls .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its action involves modulation of neurotransmitter systems in the CNS and enhancement of metabolic pathways related to glucose utilization.
Comparative Analysis
To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings from recent studies:
Q & A
How can researchers optimize the synthesis of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization involves controlling reaction conditions, solvent selection, and purification techniques. For example, in analogous chalcone-derived syntheses (e.g., cyclohexenone derivatives), key variables include:
- Temperature: Maintaining reflux conditions (e.g., 360 K in ethanol) to ensure complete cyclization .
- Catalyst: Using aqueous NaOH to facilitate Claisen-Schmidt condensation and subsequent cyclization .
- Purification: Recrystallization from ethanol or methanol to isolate pure crystalline product, with yields improved by slow cooling and controlled pH adjustments during acidification .
- Solvent Choice: Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates, reducing side reactions.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 360 K (reflux) | Maximizes cyclization |
| Catalyst Concentration | 20% NaOH (aq.) | Balances reactivity |
| Purification Method | Ethanol recrystallization | Reduces impurities |
What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?
Basic Research Question
Methodological Answer:
A multi-technique approach is required:
- X-ray Crystallography:
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data. Programs like SHELXL refine atomic coordinates, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
- Validation: Check bond lengths (e.g., C=O ~1.21 Å) and angles against standard values. For example, dihedral angles between aromatic rings (e.g., 65.03° in analogous structures) confirm stereoelectronic effects .
- Spectroscopy:
Key Software Tools:
- SHELX Suite: For structure solution and refinement .
- Olex2: Integrates crystallographic data handling and visualization .
How can researchers analyze the conformational dynamics of the benzoxepine ring system in this compound?
Advanced Research Question
Methodological Answer:
The benzoxepine ring’s puckering can be quantified using Cremer-Pople parameters (e.g., total puckering amplitude and phase angles). Steps include:
Coordinate Extraction: Obtain atomic coordinates from X-ray data.
Planar Reference: Define the mean plane using least-squares fitting .
Puckering Analysis: Calculate and θ/φ angles to classify ring conformations (e.g., envelope vs. half-chair). For example, a cyclohexenone ring in analogous structures adopts an envelope conformation with ≈ 0.5 Å .
Table 2: Puckering Parameters for a Six-Membered Ring
| Parameter | Envelope Conformation | Half-Chair Conformation |
|---|---|---|
| (Å) | 0.4–0.6 | 0.6–0.8 |
| Phase Angle (φ) | 0–30° | 30–60° |
Software Tools:
- PLATON: For automated puckering analysis .
- Mercury: Visualizes ring distortions and hydrogen-bonding networks .
What strategies resolve contradictions in hydrogen bonding patterns observed in crystal structures of related compounds?
Advanced Research Question
Methodological Answer:
Conflicting hydrogen-bonding motifs are addressed via:
Graph Set Analysis: Classify interactions (e.g., , , , or motifs) to identify recurring patterns. For example, O–H⋯O interactions forming dimers in cyclohexenone derivatives .
Computational Validation: Use DFT calculations (e.g., Gaussian) to compare interaction energies. Discrepancies between experimental and computed geometries may indicate dynamic disorder or solvent effects .
Temperature-Dependent Studies: Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion’s impact on apparent bond lengths .
Case Study:
In a crystal structure with conflicting O–H⋯O and C–H⋯O bonds, graph sets revealed a dominant dimer, while weaker C–H⋯O interactions linked dimers into chains, resolving the apparent contradiction .
How can structure-activity relationship (SAR) studies be designed for benzoxepine derivatives targeting biological activity?
Advanced Research Question
Methodological Answer:
Derivative Synthesis: Modify substituents (e.g., ester groups, aromatic rings) while retaining the benzoxepine core. For example, introducing electron-withdrawing groups (e.g., -CF₃) alters electron density and binding affinity .
Biological Assays:
- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition using Ellman’s method .
- Cytotoxicity: Use HCT116 colon cancer cells with MTT assays to quantify IC₅₀ values .
Computational Modeling:
- Docking Studies (AutoDock Vina): Predict binding modes to active sites (e.g., AChE gorge).
- QSAR Models: Correlate substituent parameters (e.g., Hammett σ) with activity trends .
Table 3: Example SAR Data for Cyclohexenone Analogues
| Derivative | Substituent | AChE IC₅₀ (µM) | Cytotoxicity (HCT116) |
|---|---|---|---|
| Parent Compound | -OCH₃ | 12.3 | 45.2 |
| Fluoro Derivative | -F | 8.7 | 28.9 |
| Trifluoromethyl | -CF₃ | 5.1 | 12.4 |
What crystallographic software tools are critical for refining and validating the structure of this compound?
Basic Research Question
Methodological Answer:
- SHELX Suite:
- Olex2: Integrates refinement, visualization, and publication-ready graphics .
- PLATON: Checks for missed symmetry, twinning, and intermolecular interactions .
Workflow Example:
Data Reduction: Use SAINT for integration and SADABS for absorption correction .
Structure Solution: SHELXD for phase problem resolution.
Refinement: SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
